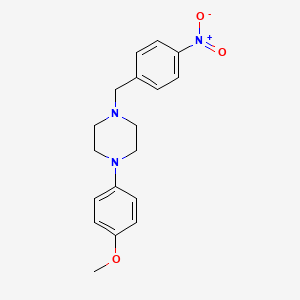

1-(4-methoxyphenyl)-4-(4-nitrobenzyl)piperazine

Description

Synthesis Analysis

The synthesis of 1-(4-methoxyphenyl)-4-(4-nitrobenzyl)piperazine and its derivatives involves multiple steps, including bromination, cyclization, N-alkylation, and reduction. For instance, Yang Qi-don (2015) reported the preparation of related piperazine derivatives through a four-step reaction process starting from diethanolamine, leading to the synthesis of novel compounds with characterized structures by NMR, FT-IR, ESI-MS, and elemental analysis (Yang Qi-don, 2015).

Molecular Structure Analysis

The molecular structure of 1-(4-methoxyphenyl)-4-(4-nitrobenzyl)piperazine derivatives showcases interesting aspects such as hydrogen-bonded assemblies and crystal packing patterns. Chayanna Harish Chinthal et al. (2021) discussed the crystal packing of closely related compounds, highlighting how different Z′ values influence the dimensionality of hydrogen-bonded assemblies (Chinthal et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 1-(4-methoxyphenyl)-4-(4-nitrobenzyl)piperazine derivatives often include demethylenation, methylation, O-demethylation, N-dealkylation, and hydroxylation. The metabolites of related compounds in biological systems have been explored, indicating significant biotransformation pathways (Kawashima et al., 1991).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are pivotal for understanding the behavior of these compounds under different conditions. The crystal structure of a derivative, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, was characterized by Shusheng Zhang et al. (2007), highlighting the monoclinic system and space group, which sheds light on the compound's physical characteristics (Zhang et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical groups and conditions, are critical for the application of 1-(4-methoxyphenyl)-4-(4-nitrobenzyl)piperazine. The study of its reactions with alicyclic amines, for example, provides insights into its potential for synthesis and applications in medicinal chemistry (Castro et al., 2001).

properties

IUPAC Name |

1-(4-methoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-24-18-8-6-16(7-9-18)20-12-10-19(11-13-20)14-15-2-4-17(5-3-15)21(22)23/h2-9H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOQZHOBZIYQFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-4-[(4-nitrophenyl)-methyl]piperazine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[5-(morpholin-4-ylcarbonyl)-2-furyl]isoquinoline](/img/structure/B5652792.png)

![3-{1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5652794.png)

![N,N-dimethyl-2-{[(1-propionyl-L-prolyl)amino]methyl}-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5652820.png)

![4-{1-butyl-5-[2-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5652833.png)

![N-(2,5-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5652837.png)

![(3aS*,10aS*)-2-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5652857.png)

![4-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5652863.png)

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5652870.png)

![N-[rel-(3R,4S)-1-(6-methyl-3-pyridazinyl)-4-propyl-3-pyrrolidinyl]-3-(methylsulfonyl)propanamide hydrochloride](/img/structure/B5652874.png)

![1-[(2-fluorophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5652882.png)

![5-[(2-ethyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidin-2-amine](/img/structure/B5652892.png)